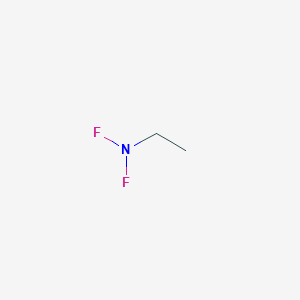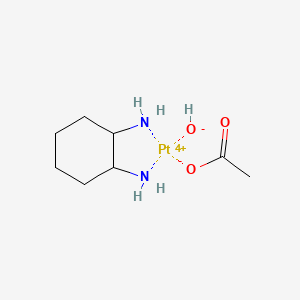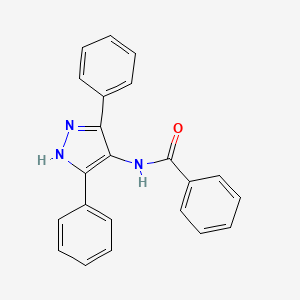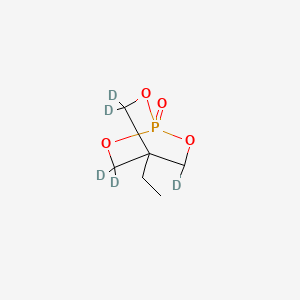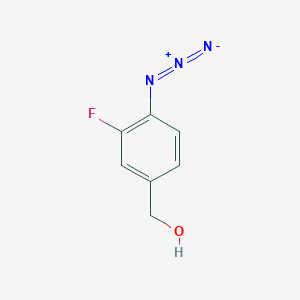
(4-Azido-3-fluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Azido-3-fluorophenyl)methanol is a chemical compound with the molecular formula C7H6FN3O. It is known for its use in the preparation of peptide conjugates of phosphoramide mustard as PSA-activated prodrugs. This compound is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a benzene ring, along with a methanol group (-CH2OH).
准备方法
The synthesis of (4-Azido-3-fluorophenyl)methanol typically involves the introduction of the azido group and the fluorine atom onto the benzene ring, followed by the addition of the methanol group. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluorotoluene, is nitrated to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group is reduced to an amino group, resulting in 3-fluoro-4-aminotoluene.
Diazotization: The amino group is converted to a diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to introduce the azido group, forming 4-azido-3-fluorotoluene.
Oxidation: Finally, the methyl group is oxidized to a methanol group, yielding this compound.
化学反应分析
(4-Azido-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include 4-amino-3-fluorophenylmethanol, 4-azido-3-fluorobenzaldehyde, and 4-azido-3-fluorobenzoic acid.
科学研究应用
(4-Azido-3-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptide conjugates and other complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It is employed in the development of prodrugs and targeted drug delivery systems, especially in cancer research.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Azido-3-fluorophenyl)methanol involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with biological targets. Additionally, the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.
相似化合物的比较
(4-Azido-3-fluorophenyl)methanol can be compared with similar compounds such as:
4-Azido-2-fluorophenyl)methanol: Similar structure but with the fluorine atom in a different position.
4-Azido-3-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine.
4-Azido-3-bromophenyl)methanol: Contains a bromine atom instead of fluorine.
The uniqueness of this compound lies in the specific positioning of the azido and fluorine groups, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C7H6FN3O |
|---|---|
分子量 |
167.14 g/mol |
IUPAC 名称 |
(4-azido-3-fluorophenyl)methanol |
InChI |
InChI=1S/C7H6FN3O/c8-6-3-5(4-12)1-2-7(6)10-11-9/h1-3,12H,4H2 |
InChI 键 |
RMYWADVBVCHHGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CO)F)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)

![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)

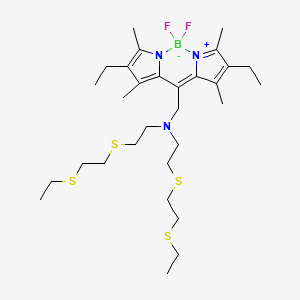
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
